n-(4-Amino-3,5-dichlorophenyl)acetamide

Descripción

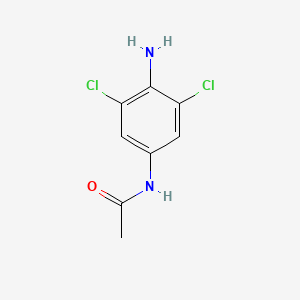

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-amino-3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRLPYQRPGYTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288338 | |

| Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-53-1 | |

| Record name | 4-Amino-3,5-dichloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55343 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFQ5C2UH2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N-(4-Amino-3,5-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-3,5-dichlorophenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated aniline core and the acetamide moiety, suggest potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, alongside an exploration of the known biological activities of structurally related compounds to inform future research and development efforts.

Chemical and Physical Properties

| Property | Value | Source/Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4'-Amino-3',5'-dichloroacetanilide | |

| Molecular Formula | C₈H₈Cl₂N₂O | [1][2] |

| Molecular Weight | 219.07 g/mol | [1][2] |

| Melting Point | Estimated: ~219 °C | Based on N-(4-amino-2,6-dichlorophenyl)acetamide |

| Boiling Point | Not available | Data for N-(4-chlorophenyl)acetamide is 333 °C |

| Solubility | Insoluble in cold water; likely soluble in organic solvents like ethanol and ether. | General solubility for related anilides |

| Appearance | Expected to be a solid at room temperature. | General property of similar acetanilides |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and adaptable method can be derived from the synthesis of similar compounds. A common route involves the acetylation of the corresponding aniline.

Proposed Synthetic Route:

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from similar syntheses):

-

Dissolution: Dissolve 4-amino-2,6-dichloroaniline in a suitable inert solvent such as dichloromethane or ethyl acetate.

-

Addition of Acetylating Agent: Slowly add a slight excess of acetic anhydride or acetyl chloride to the solution. If acetyl chloride is used, the reaction may be performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and byproducts.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectral Data

Detailed spectral data for this compound is limited in the public domain. However, data for the closely related isomer, N-(4-amino-2,6-dichlorophenyl)acetamide, is available and provides a strong basis for spectral interpretation.

Infrared (IR) Spectroscopy:

An IR spectrum for N-(4-amino-2,6-dichlorophenyl)acetamide is available from the NIST Chemistry WebBook. Key characteristic peaks expected for this compound would include:

-

N-H stretching (amine and amide): Around 3400-3200 cm⁻¹ (likely two bands for the primary amine).

-

C=O stretching (amide I): Around 1660 cm⁻¹.

-

N-H bending (amide II): Around 1550 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While experimental NMR data for the target compound was not found, predicted shifts can be inferred.

-

¹H NMR:

-

A singlet for the acetyl methyl group (~2.1 ppm).

-

A singlet for the aromatic protons.

-

A broad singlet for the amine (NH₂) protons.

-

A singlet for the amide (NH) proton.

-

-

¹³C NMR:

-

A signal for the acetyl methyl carbon (~24 ppm).

-

Signals for the aromatic carbons, with shifts influenced by the chlorine, amino, and acetamido substituents.

-

A signal for the carbonyl carbon (~168 ppm).

-

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 218 and 220 in a characteristic 9:6:1 ratio due to the two chlorine isotopes. Fragmentation would likely involve the loss of the acetyl group and other characteristic amide bond cleavages.

Potential Biological Activities and Signaling Pathways

Derivatives of N-(4-aminophenyl)acetamide have been investigated for a range of biological activities, including:

-

Anticancer Activity: Various substituted acetamides have been synthesized and evaluated as potential anticancer agents. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown high in vitro potency against both sensitive and resistant cancer cell lines, inducing cell death through apoptosis and autophagy.[3]

-

Antimicrobial Activity: Acetamide derivatives are also explored for their antimicrobial properties. Studies on amino and acetamidoaurones have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][4]

-

Enzyme Inhibition: The acetamide scaffold is present in numerous enzyme inhibitors. For example, certain acetamide derivatives have been identified as inhibitors of butyrylcholinesterase, a target in Alzheimer's disease research.

-

Receptor Binding: Dichlorinated phenyl rings are common pharmacophores in ligands for various receptors. For example, N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides have been evaluated for their binding to dopamine D2 and D3 receptors.[5]

Given its structural features, this compound could potentially interact with a variety of biological targets. The dichlorinated aminophenyl moiety may drive interactions with specific protein binding pockets, while the acetamide group can participate in hydrogen bonding.

Illustrative Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents a chemical scaffold with potential for further exploration in drug discovery. While its specific biological activities remain to be fully elucidated, the known pharmacological profiles of related compounds suggest that it may possess anticancer, antimicrobial, or enzyme-inhibitory properties. This technical guide provides a foundational understanding of its chemical characteristics and a framework for its future investigation. Further research, including its synthesis, comprehensive spectral analysis, and systematic biological screening, is warranted to unlock the therapeutic potential of this and related molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]

- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-Amino-3,5-dichlorophenyl)acetamide

This technical guide provides a comprehensive overview of a viable synthetic pathway for N-(4-amino-3,5-dichlorophenyl)acetamide, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the chlorination of 4-nitroaniline. The resulting 2,6-dichloro-4-nitroaniline undergoes reduction of the nitro group to yield 2,6-dichloro-1,4-benzenediamine. The final step involves the selective N-acetylation of the more accessible amino group of the diamine intermediate to produce the target molecule.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

The initial step involves the dichlorination of 4-nitroaniline. Several methods have been reported, with a common approach utilizing potassium chlorate in an acidic medium.

Experimental Protocol:

In a suitable reaction vessel, 28 grams of 4-nitroaniline are dissolved in 250 mL of concentrated hydrochloric acid at 50°C.[1] A solution of 16.4 grams of potassium chlorate in 350 mL of water is then gradually added to the stirred mixture at approximately 25°C.[1] Upon completion of the addition, the reaction mixture is diluted with a large volume of water, leading to the precipitation of 2,6-dichloro-4-nitroaniline. The precipitate is collected by filtration, thoroughly washed with water, and then with a small amount of alcohol. For purification, the crude product can be recrystallized from glacial acetic acid or a mixture of acetic acid and alcohol, yielding lemon-yellow needles.[1]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 4-Nitroaniline | [1] |

| Reagents | Potassium chlorate, Concentrated hydrochloric acid, Water | [1] |

| Reaction Temperature | 25-50°C | [1] |

| Product Appearance | Lemon-yellow needles | [1] |

| Melting Point | 185-188°C | [1] |

| Yield | 87% | [1] |

Step 2: Synthesis of 2,6-Dichloro-1,4-benzenediamine

The second step focuses on the reduction of the nitro group of 2,6-dichloro-4-nitroaniline to an amino group, yielding the diamine intermediate. This can be achieved through various methods, including catalytic hydrogenation or using a reducing agent like tin in hydrochloric acid.

Experimental Protocol (Catalytic Hydrogenation):

A pressure reactor is charged with 2,6-dichloro-4-nitroaniline and a suitable solvent. A catalytic amount of a supported noble metal catalyst, such as sulphided platinum on charcoal, is added.[1] An acid scavenger, for instance, sodium carbonate (0.1-1.0% by weight), may be included to neutralize any generated acids. The reactor is purged with an inert gas or hydrogen to remove oxygen. The reaction mixture is then heated to a temperature above the melting point of the nitro compound, and hydrogen gas is introduced at a suitable pressure (e.g., 140 psi).[1] The reaction is monitored until the consumption of hydrogen ceases. After cooling and venting, the catalyst is removed by filtration, and the product is isolated from the solvent.

Quantitative Data for Step 2 (Illustrative):

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloro-4-nitroaniline | [1] |

| Catalyst | 5% Sulphided platinum on charcoal | [1] |

| Solvent | Not specified (reaction is carried out neat) | [1] |

| Reaction Temperature | >120°C (above melting point of starting material) | [1] |

| Hydrogen Pressure | 140 psi | [1] |

| Yield | High (specific yield for this substrate not provided) | [1] |

Note: While the referenced protocol is for a similar substrate (2-chloro-4-nitroaniline), the conditions are adaptable for 2,6-dichloro-4-nitroaniline.

Step 3: Synthesis of this compound

The final step is the selective N-acetylation of 2,6-dichloro-1,4-benzenediamine. The steric hindrance around the amino group at the 2-position favors the acylation of the amino group at the 4-position.

Experimental Protocol:

In a reaction flask, 2,6-dichloro-1,4-benzenediamine (1.27 mol) is suspended in a suitable solvent like methylene chloride (1.3 liters).[2] A base, such as triethylamine (1.7 mol), is added to the suspension. The mixture is cooled to a low temperature, for example, 5°C.[2] Acetyl chloride is then added dropwise to the cooled and stirred mixture. The reaction is monitored for completion. Upon completion, the reaction mixture is typically washed with water and/or a mild aqueous base to remove any salts and unreacted acid chloride. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Quantitative Data for Step 3 (Projected):

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloro-1,4-benzenediamine | [2] |

| Reagents | Acetyl chloride, Triethylamine, Methylene chloride | [2] |

| Reaction Temperature | 5°C | [2] |

| Yield | High (expected, based on analogous reactions) | [2] |

Note: The referenced protocol is for the synthesis of the trichloroacetamide analog. The conditions are directly applicable to the synthesis of the target acetamide by substituting trichloroacetyl chloride with acetyl chloride.

Workflow and Logical Relationships

The synthesis follows a logical progression of functional group transformations on the aromatic ring. The workflow is designed to introduce the desired substituents in a controlled manner, taking advantage of the directing effects of the existing functional groups and the differential reactivity of the amino groups in the final step.

Conclusion

The described three-step synthesis pathway offers a reliable and efficient route to this compound. The starting materials are readily available, and the reaction conditions are based on well-established organic transformations. This guide provides the necessary details for researchers and drug development professionals to replicate and potentially optimize this synthesis for their specific applications. Careful control of reaction parameters, particularly in the selective acetylation step, is crucial for achieving high yields and purity of the final product.

References

In-Depth Technical Guide: N-(4-Amino-3,5-dichlorophenyl)acetamide (CAS 7402-53-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-amino-3,5-dichlorophenyl)acetamide, a chemical compound with the CAS number 7402-53-1. The information is curated for professionals in research and drug development, with a focus on its chemical properties, synthesis, and safety.

Chemical and Physical Properties

This compound is a substituted acetamide with the molecular formula C8H8Cl2N2O.[1][2] Its chemical structure consists of an acetamide group attached to a 4-amino-3,5-dichlorophenyl ring. The compound is also known by several synonyms, including 2,6-Dichloro-4-acetamido-anilin and 4-Amino-3,5-dichloracetanilid.[2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H8Cl2N2O | [1][2] |

| Molecular Weight | 219.07 g/mol | [1] |

| Boiling Point (Predicted) | 287.3°C at 760 mmHg | [2] |

| Density (Predicted) | 1.473 g/cm³ | [2] |

| Flash Point (Predicted) | 127.6°C | [2] |

| LogP (Predicted) | 1.59 - 2.30 | [1][2] |

| Polar Surface Area | 55.12 Ų | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be inferred from related chemical transformations. A common method for the synthesis of similar acetanilides involves the acylation of the corresponding aniline.

General Experimental Protocol for Acylation of an Aniline:

-

Dissolution: The starting material, 4-amino-3,5-dichloroaniline, would be dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: A non-nucleophilic base, for example, triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Acylating Agent: The mixture is cooled in an ice bath, and an acylating agent, such as acetyl chloride or acetic anhydride, is added dropwise while stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically washed with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acylating agent and acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A related synthesis of N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide involves suspending 2,6-dichloro-1,4-benzenediamine in methylene chloride with triethylamine, cooling the mixture, and then adding trichloroacetyl chloride.[3] This suggests that a similar approach using acetyl chloride would be a viable method for synthesizing the target compound.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information regarding the specific biological activities or the mechanism of action of this compound. While some acetamide derivatives have been studied for their potential antioxidant and anti-inflammatory activities, and others as scaffolds for anticancer agents, specific data for this compound is lacking.[4][5][6] Further research is required to elucidate its pharmacological profile.

Safety and Handling

This compound is suspected of causing cancer (H351).[7] Therefore, appropriate safety precautions must be taken when handling this compound.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[8] A complete suit protecting against chemicals and a face shield are recommended.[8]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8]

-

Handling: Avoid contact with skin and eyes.[8] Do not breathe dust.[9] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][9] It should be stored locked up. The compound may be moisture-sensitive.[7]

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing and rinse skin with water/shower. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[8]

-

Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Logical Relationships of Compound Data

The following diagram illustrates the key aspects of this compound's profile, from its fundamental properties to its handling and potential applications.

Caption: Key data relationships for this compound.

References

- 1. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. angenechemical.com [angenechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to N-(4-Amino-3,5-dichlorophenyl)acetamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic pathways of N-(4-Amino-3,5-dichlorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This document details available physicochemical data and outlines experimental protocols for its synthesis and characterization, offering valuable insights for researchers engaged in drug discovery and development.

Core Molecular Structure and Properties

This compound possesses a central acetamide group attached to a di-substituted aniline ring. The key structural features include an amino group and two chlorine atoms positioned at the 3 and 5 positions of the phenyl ring, ortho to the amino group.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Weight: 219.07 g/mol [3]

-

SMILES: CC(=O)NC1=CC(Cl)=C(N)C(Cl)=C1[1]

-

InChI Key: AWRLPYQRPGYTBM-UHFFFAOYSA-N[1]

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source |

| Boiling Point | 287.3°C at 760 mmHg | [2] |

| Density | 1.473 g/cm³ | [2] |

| Flash Point | 127.6°C | [2] |

| LogP (Predicted) | 2.30 | [2] |

| Vapor Pressure (Predicted) | 0.0±0.6 mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.654 | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons, a singlet for the aromatic protons, a broad singlet for the amino protons, and a singlet for the amide proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amino and acetamido groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the acetyl methyl carbon, the carbonyl carbon, and four distinct signals for the aromatic carbons, reflecting the symmetry of the phenyl ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Proposed Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two plausible synthetic routes can be proposed based on established organic chemistry principles and available information on the synthesis of related compounds.

Route 1: Acetylation of 2,6-Dichloro-1,4-phenylenediamine

This is a direct and likely efficient method. The synthesis of a similar compound, N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide, proceeds via the acylation of 2,6-dichloro-1,4-benzenediamine.[2] A similar approach using a suitable acetylating agent can be employed for the target molecule.

Caption: Proposed synthesis of this compound via acetylation.

Route 2: Reduction of a Nitro Precursor followed by Acetylation

This two-step route involves the initial synthesis of 2,6-dichloro-4-nitroaniline, followed by its reduction to the corresponding diamine, and subsequent acetylation.

Caption: A two-step synthesis pathway to this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on the proposed synthetic routes. These should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol for Synthesis Route 1: Acetylation of 2,6-Dichloro-1,4-phenylenediamine

Materials:

-

2,6-Dichloro-1,4-phenylenediamine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloro-1,4-phenylenediamine in an appropriate solvent such as dichloromethane.

-

Add a suitable base, like pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Characteristic absorption bands should be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

The mass spectrum should be obtained using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) sources.

-

The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed and compared with the calculated molecular weight. The isotopic pattern for two chlorine atoms should be confirmed.

Melting Point Determination:

-

The melting point of the purified product should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. While some experimental data remains to be fully elucidated in publicly accessible literature, the provided information on its structure, predicted properties, and plausible synthetic routes offers a strong starting point for further investigation and application of this molecule. The proposed experimental protocols can guide the synthesis and characterization of this compound in a laboratory setting.

References

Spectroscopic Profile of N-(4-Amino-3,5-dichlorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-(4-amino-3,5-dichlorophenyl)acetamide (CAS No: 7402-53-1; Molecular Formula: C₈H₈Cl₂N₂O; Molecular Weight: 219.07 g/mol ). This document is intended to be a comprehensive resource for researchers and professionals involved in drug development and chemical analysis, offering available and predicted spectroscopic data, detailed experimental protocols, and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The following data is based on the spectrum of "Acetanilide, 4'-amino-2',6'-dichloro-", which is presumed to be identical to the target compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3250 | Strong, Doublet |

| N-H Stretch (Amide) | ~3300 | Medium |

| C=O Stretch (Amide) | ~1660 | Strong |

| N-H Bend (Amine/Amide) | 1650 - 1550 | Medium |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Note: Experimental NMR data for this compound was not found. The following data is predicted based on the chemical structure and typical chemical shifts for analogous compounds.

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (Amino) | 4.0 - 5.0 | Broad Singlet | 2H |

| Ar-H (Aromatic) | ~7.5 | Singlet | 2H |

| -NH- (Amide) | 8.0 - 9.0 | Singlet | 1H |

| -CH₃ (Acetyl) | ~2.1 | Singlet | 3H |

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Acetyl) | ~24 |

| Ar-C (C-Cl) | ~120 |

| Ar-C (C-H) | ~125 |

| Ar-C (C-NH₂) | ~140 |

| Ar-C (C-NHAc) | ~135 |

| C=O (Amide) | ~168 |

Mass Spectrometry (MS) (Predicted)

Note: Experimental mass spectrometry data for this compound was not found. The following data is predicted based on the molecular weight and common fragmentation patterns for similar structures.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 218/220/222 | Molecular ion peak (isotope pattern due to two chlorine atoms) |

| [M-CH₂CO]⁺ | 176/178/180 | Loss of ketene from the molecular ion |

| [C₆H₅Cl₂N]⁺ | 161/163/165 | Fragment corresponding to 4-amino-3,5-dichloroaniline |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet/Split Mull

-

For ATR:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

-

For KBr Pellet/Split Mull:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. For a mull, a small amount of the finely ground sample is mixed with a mulling agent (e.g., Nujol or Fluorolube).

-

For a KBr pellet, transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk. For a mull, the paste is spread between two salt plates (e.g., NaCl or KBr).

-

Place the pellet holder or salt plates into the sample compartment of the IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-state NMR

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer. Standard acquisition parameters would include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

An In-depth Technical Guide to N-(4-Amino-3,5-dichlorophenyl)acetamide: Synthesis, Properties, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Data

N-(4-Amino-3,5-dichlorophenyl)acetamide is a solid at room temperature. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₂O | [1] |

| Molecular Weight | 219.07 g/mol | [2] |

| CAS Number | 7402-53-1 | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(=O)NC1=CC(Cl)=C(N)C(Cl)=C1 | [1] |

| InChI Key | AWRLPYQRPGYTBM-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound typically involves the acetylation of 4-amino-3,5-dichloroaniline. A general synthetic route is outlined below.

Experimental Protocol: Acetylation of 4-amino-3,5-dichloroaniline

Materials:

-

4-amino-3,5-dichloroaniline

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid, ethyl acetate)

-

A base (optional, e.g., pyridine, triethylamine)

Procedure:

-

Dissolve 4-amino-3,5-dichloroaniline in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring. If a base is used, it can be added prior to the acetic anhydride.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by pouring the reaction mixture into cold water, which will precipitate the acetamide.

-

The precipitate is then collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

A related synthesis is that of N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide, which starts from 2,6-dichloro-1,4-benzenediamine and uses trichloroacetyl chloride in the presence of triethylamine.[3]

Mechanism of Action and Biological Activity Profile (Speculative)

Direct studies on the mechanism of action of this compound are not available in the peer-reviewed literature. However, the biological activities of structurally similar acetanilides provide a basis for speculation on its potential pharmacological profile.

Antimicrobial Activity

Acetanilide derivatives, particularly those with halogen substitutions, have been reported to possess antimicrobial properties. The presence of chlorine atoms in the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.[4] Some studies have shown that chloro-substituted acetanilides exhibit activity against various bacterial and fungal strains.[4][5] The antimicrobial effect is thought to be related to the acidic properties of the N-H bond in the acetamide group.[4]

Anti-inflammatory and Analgesic Activity

Certain aminoacetanilide derivatives have been investigated for their anti-inflammatory and analgesic effects.[6] The core aniline structure is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Other Potential Activities

Derivatives of 2-amino-N-phenylacetamide have been explored for a range of other biological activities, including local anesthetic and antiarrhythmic actions.[6] Furthermore, the dichloro-amino-phenyl moiety is a key intermediate in the synthesis of β-adrenergic agonists.[7]

Conclusion and Future Directions

This compound is a chemical entity for which detailed biological data is currently lacking. Its primary role appears to be that of a building block in organic synthesis.[2] Based on the known activities of structurally related chloro- and amino-substituted acetanilides, it is reasonable to hypothesize that this compound may exhibit antimicrobial or anti-inflammatory properties.

Future research should focus on in vitro screening to elucidate any potential biological activities. Should any significant activity be identified, subsequent studies could then aim to determine the precise mechanism of action, including target identification and pathway analysis. The synthesis protocols are relatively straightforward, allowing for the production of sufficient quantities for such investigational studies. This guide provides a starting point for researchers wishing to explore the potential of this and related compounds.

References

Biological Activity Screening of N-(4-Amino-3,5-dichlorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective biological activities of N-(4-amino-3,5-dichlorophenyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous compounds, including various phenylacetamide and dichlorinated aromatic derivatives. The primary focus is on outlining potential anticancer and anti-inflammatory activities, supported by summarized quantitative data, detailed experimental protocols for in vitro screening, and visual representations of key experimental workflows and potential signaling pathways. This guide serves as a foundational resource for researchers initiating biological evaluation of this compound and similar chemical entities.

Introduction

This compound belongs to the class of acetamide derivatives containing a substituted aromatic ring. The presence of the dichlorophenyl group and an acetamide moiety suggests potential for a range of biological activities. Acetanilide and its derivatives have been explored for various pharmacological effects, including analgesic, antipyretic, antimicrobial, anticonvulsant, and anticancer properties[1]. The structural similarity of the title compound to known bioactive molecules warrants a systematic investigation into its biological potential. This guide outlines a structured approach to the biological activity screening of this compound, with a focus on anticancer and anti-inflammatory applications.

Potential Biological Activities and Data from Analogous Compounds

Based on the biological activities of structurally related compounds, this compound is hypothesized to possess anticancer and anti-inflammatory properties.

Anticancer Activity

Phenylacetamide derivatives have been identified as potential anticancer agents[2][3]. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines[2][3]. Similarly, other chlorinated aromatic compounds have been investigated as potential tyrosine kinase inhibitors with antiproliferative effects[4][5][6].

Table 1: Summary of In Vitro Anticancer Activity of Structurally Related Phenylacetamide Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 2b | 2-(4-Fluorophenyl)-N-(nitro)phenylacetamide | PC3 (Prostate Carcinoma) | 52 | [2][3] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitro)phenylacetamide | PC3 (Prostate Carcinoma) | 80 | [2][3] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitro)phenylacetamide | MCF-7 (Breast Carcinoma) | 100 | [2][3] |

| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 | [2][3] |

| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98 | [2][3] |

Anti-inflammatory Activity

Acetanilide and its derivatives have historically been used for their analgesic and antipyretic properties, which are linked to anti-inflammatory mechanisms[1]. More recent studies have explored novel acetamide derivatives for their anti-inflammatory potential. For example, synthesized 2-(substituted phenoxy) acetamide derivatives have shown anti-inflammatory activity[7]. The evaluation of such activity often involves in vitro assays to measure the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as in vivo models such as the carrageenan-induced paw edema assay[8].

Experimental Protocols

The following are detailed methodologies for key experiments to screen for the biological activity of this compound, based on protocols used for analogous compounds.

In Vitro Anticancer Activity: MTS Assay

This protocol is adapted from the methodology used for screening 2-(4-Fluorophenyl)-N-phenylacetamide derivatives[2][3].

Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., PC3, MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is based on general methods for assessing the anti-inflammatory activity of novel compounds[8].

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (test compound)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

-

Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations: Workflows and Potential Pathways

The following diagrams illustrate the experimental workflows for biological activity screening and a potential signaling pathway that could be modulated by this compound based on the activities of analogous compounds.

Caption: Workflow for In Vitro Anticancer Activity Screening.

Caption: Workflow for In Vitro Anti-inflammatory Activity Screening.

Caption: Hypothesized Inhibition of EGFR/VEGFR2 Signaling Pathways.

Conclusion

While direct biological activity data for this compound is currently unavailable, the analysis of structurally similar compounds strongly suggests its potential as an anticancer and anti-inflammatory agent. The experimental protocols and workflows detailed in this guide provide a solid framework for the systematic screening of this compound. Future research should focus on performing these assays to generate empirical data, elucidate the precise mechanisms of action, and explore the structure-activity relationships within this chemical class. The insights gained will be crucial for any subsequent drug development efforts.

References

- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Amino-3,5-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-3,5-dichlorophenyl)acetamide, a halogenated aromatic compound, holds significance as a versatile chemical intermediate in various synthetic applications. This document provides a comprehensive overview of its discovery and history, detailing its synthesis, physicochemical properties, and potential applications. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 4-acetamido-2,6-dichloroaniline, is a substituted acetanilide. Its chemical structure, featuring a dichlorinated aniline ring with an acetamido group, makes it a valuable building block in organic synthesis. While a definitive seminal publication marking its "discovery" is not readily apparent in the surveyed literature, its existence and synthesis are logically derived from established chemical principles and the availability of its precursors. The history of this compound is intrinsically linked to the development of halogenated anilines and their derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 7402-53-1 | [1] |

| Molecular Formula | C8H8Cl2N2O | [1] |

| Molecular Weight | 219.07 g/mol | [1] |

| Boiling Point (Predicted) | 287.3 °C at 760 mmHg | N/A |

| Flash Point (Predicted) | 127.6 °C | N/A |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the acetylation of 4-amino-3,5-dichloroaniline. This precursor is synthesized from more readily available starting materials.

Synthesis of the Precursor: 4-Amino-3,5-dichloroacetophenone

A key intermediate in the potential synthesis of the title compound is 4-amino-3,5-dichloroacetophenone. Several methods for its preparation have been documented.[2][3]

Method 1: Direct Chlorination of 4-Aminoacetophenone

This method involves the direct chlorination of 4-aminoacetophenone. Careful control of reaction conditions is necessary to achieve the desired dichlorination at positions 3 and 5.[2]

-

Experimental Protocol:

-

Dissolve 4-aminoacetophenone in a suitable solvent, such as glacial acetic acid.

-

Cool the solution to a controlled temperature.

-

Introduce a chlorinating agent (e.g., chlorine gas dissolved in acetic acid) to the reaction mixture.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation and purified by recrystallization.[4]

-

Method 2: Using Trichloroisocyanuric Acid

An alternative and often milder method for the chlorination of 4-aminoacetophenone utilizes trichloroisocyanuric acid as the chlorinating agent.[2]

-

Experimental Protocol:

-

Combine 4-aminoacetophenone and trichloroisocyanuric acid in a suitable reaction vessel.

-

The reaction can be carried out under solvent-free conditions or in a suitable solvent.

-

Control the reaction temperature and monitor for completion.

-

Isolate and purify the product using standard laboratory techniques.

-

Synthesis of this compound

The final step in the synthesis is the acetylation of the amino group of a suitable 4-amino-3,5-dichlorophenyl precursor. While a specific detailed protocol for the acetylation of 4-amino-3,5-dichloroaniline to the title compound is not explicitly detailed in the search results, a general procedure can be inferred from standard organic chemistry practices.

-

Hypothetical Experimental Protocol:

-

Dissolve 4-amino-3,5-dichloroaniline in a suitable solvent (e.g., acetic acid, pyridine, or an inert solvent with a base).

-

Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Logical Relationships and Experimental Workflows

The synthesis of this compound can be visualized as a multi-step process, starting from common laboratory reagents.

Caption: Synthetic pathway to this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no available information in the searched literature regarding the involvement of this compound in any specific signaling pathways or its mechanism of action in biological systems. Its primary significance appears to be as a chemical intermediate.

Conclusion

This compound is a halogenated aromatic compound with potential as a building block in organic synthesis. While its specific discovery and detailed historical timeline are not prominently documented, its synthesis can be logically deduced from established chemical reactions. The protocols for the synthesis of its key precursors are available, providing a clear path for its preparation in a laboratory setting. Further research into the properties and potential applications of this compound may reveal its utility in various fields, including medicinal chemistry and materials science.

References

In Silico Deep Dive: Predicting the Properties of N-(4-Amino-3,5-dichlorophenyl)acetamide

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

N-(4-Amino-3,5-dichlorophenyl)acetamide is a small molecule with potential applications in pharmaceutical and chemical research. Early-stage assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for guiding drug discovery and development efforts, saving valuable time and resources. This technical guide provides a comprehensive in silico analysis of this compound, leveraging established computational tools to predict its key molecular characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the predicted profile of this compound and the methodologies used for such in silico evaluations.

Physicochemical Properties

The fundamental physicochemical properties of a molecule govern its behavior in biological systems. These properties were predicted using a combination of well-regarded online platforms, including SwissADME and ADMETlab 2.0. The SMILES string for this compound, CC(=O)Nc1cc(Cl)c(N)c(Cl)c1, was used as the input for these predictions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit | Prediction Tool |

| Molecular Formula | C₈H₈Cl₂N₂O | - | - |

| Molecular Weight | 219.07 | g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 1.85 | - | SwissADME |

| Water Solubility (logS) | -2.87 | - | SwissADME |

| Topological Polar Surface Area (TPSA) | 69.36 | Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 2 | - | SwissADME |

| Number of Hydrogen Bond Donors | 2 | - | SwissADME |

| pKa (most acidic) | 14.53 | - | ADMETlab 2.0 |

| pKa (most basic) | 2.15 | - | ADMETlab 2.0 |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico ADMET prediction provides early insights into the pharmacokinetic and safety aspects of a molecule. The following data was generated using the pkCSM, ProTox-II, and ADMETlab 2.0 web servers.

Table 2: Predicted ADMET Properties of this compound

| Parameter | Category | Predicted Value/Classification | Prediction Tool |

| Absorption | |||

| Water Solubility (log mol/L) | -2.87 | pkCSM | |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.49 | pkCSM | |

| Intestinal Absorption (Human) (% Absorbed) | 88.5 | pkCSM | |

| P-glycoprotein Substrate | No | pkCSM | |

| Distribution | |||

| VDss (human) (log L/kg) | -0.16 | pkCSM | |

| BBB Permeability (logBB) | -0.83 | pkCSM | |

| CNS Permeability (logPS) | -1.53 | pkCSM | |

| Metabolism | |||

| CYP2D6 Substrate | No | pkCSM | |

| CYP3A4 Substrate | Yes | pkCSM | |

| CYP1A2 Inhibitor | No | pkCSM | |

| CYP2C19 Inhibitor | No | pkCSM | |

| CYP2C9 Inhibitor | No | pkCSM | |

| CYP2D6 Inhibitor | No | pkCSM | |

| CYP3A4 Inhibitor | No | pkCSM | |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.13 | pkCSM | |

| Toxicity | |||

| AMES Toxicity | No | pkCSM, ProTox-II | |

| hERG I Inhibitor | No | pkCSM | |

| hERG II Inhibitor | No | pkCSM | |

| Oral Rat Acute Toxicity (LD₅₀) | 2.55 | mol/kg | |

| Oral Rat Chronic Toxicity (LOAEL) | 1.83 | log mg/kg_bw/day | |

| Hepatotoxicity | No | pkCSM, ProTox-II | |

| Carcinogenicity | No | ProTox-II | |

| Immunotoxicity | Active | ProTox-II | |

| Mutagenicity | Inactive | ProTox-II | |

| Cytotoxicity | Inactive | ProTox-II |

Experimental Protocols for In Silico Prediction

This section outlines the general methodologies for the key in silico experiments cited in this guide. These protocols are based on the functionalities of widely used and publicly available web servers.

Physicochemical and ADMET Property Prediction

Protocol using SwissADME, pkCSM, ProTox-II, and ADMETlab 2.0:

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the molecule of interest. For this compound, the SMILES is CC(=O)Nc1cc(Cl)c(N)c(Cl)c1.

-

Access Web Servers: Navigate to the respective web servers:

-

SwissADME: --INVALID-LINK--

-

pkCSM: --INVALID-LINK--

-

ProTox-II: --INVALID-LINK--

-

ADMETlab 2.0: --INVALID-LINK--

-

-

Submission: Paste the SMILES string into the input field of each web server and initiate the prediction calculation.

-

Data Collection: Collect the predicted values for the desired physicochemical and ADMET parameters from the output of each server.

-

Data Consolidation: Compile the data from the different servers into structured tables for comparison and analysis. It is important to note the specific prediction models and algorithms used by each tool as they can influence the results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

General Protocol for QSAR Model Development:

-

Data Collection: Curate a dataset of molecules with known biological activity for the endpoint of interest. This data should be of high quality and cover a diverse chemical space.

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

-

Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.

-

Model Building: Utilize a statistical or machine learning algorithm (e.g., multiple linear regression, partial least squares, support vector machines, or neural networks) to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.

-

Model Validation: Assess the statistical significance and predictive power of the developed QSAR model using various metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). The model's performance on the external test set is a crucial indicator of its generalizability.

-

Prediction: Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds.

Molecular Docking

General Protocol for Molecular Docking:

-

Target and Ligand Preparation:

-

Target (Protein): Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand (Small Molecule): Generate the 3D structure of the ligand. This can be done using molecular modeling software or from its 2D representation (e.g., SMILES). Assign appropriate atom types and charges.

-

-

Binding Site Definition: Identify the active site or binding pocket on the target protein. This can be based on experimental data (e.g., co-crystallized ligand) or predicted using binding site prediction algorithms. Define a grid box that encompasses the binding site to guide the docking simulation.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site. The program will score each pose based on a scoring function that estimates the binding affinity.

-

Pose Analysis and Scoring: Analyze the top-ranked docking poses to identify the most favorable binding mode. This involves examining the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides a quantitative estimate of the binding affinity.

-

Results Interpretation: Interpret the docking results in the context of the biological question being addressed. The predicted binding mode and affinity can provide insights into the mechanism of action and guide the design of more potent inhibitors or binders.

Mandatory Visualizations

In Silico Prediction Workflow

An In-depth Technical Guide to the Thermochemical Properties of n-(4-Amino-3,5-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of n-(4-Amino-3,5-dichlorophenyl)acetamide. While specific experimental thermochemical data for this compound are not extensively available in published literature, this document outlines the fundamental physicochemical characteristics and details the standard experimental protocols required for their determination. The methodologies described herein are standard practices in the field of physical chemistry and are essential for the characterization of new chemical entities in drug development and materials science. This guide serves as a foundational resource for researchers seeking to determine the enthalpy of combustion, formation, sublimation, and heat capacity of this and similar aromatic amide compounds.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for predicting its stability, reactivity, and behavior in various physical and chemical processes. These properties, including enthalpy of formation, combustion, sublimation, and heat capacity, are fundamental parameters for process development, safety assessment, and computational modeling.

This guide addresses the current gap in available data by providing detailed, standard experimental protocols that can be employed to measure these essential thermochemical properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been identified and are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | Chemspace |

| CAS Number | 7402-53-1 | Chemspace |

| Molecular Formula | C₈H₈Cl₂N₂O | Chemspace |

| Molecular Weight | 219.07 g/mol | Sigma-Aldrich, Chemspace[1][2] |

| Canonical SMILES | CC(=O)NC1=CC(Cl)=C(N)C(Cl)=C1 | Chemspace[1] |

| InChI Key | AWRLPYQRPGYTBM-UHFFFAOYSA-N | Chemspace[1] |

| Chemical Structure |  |

Key Thermochemical Parameters and Standard Methodologies

While specific experimental values for this compound are not found in the reviewed literature, the following table outlines the key thermochemical parameters and the standard experimental techniques used for their determination. Detailed protocols for these methodologies are provided in the subsequent sections.

| Parameter | Symbol | Description | Experimental Technique |

| Standard Enthalpy of Combustion | ΔcH° | The heat released when one mole of the substance is completely burned in oxygen under standard conditions. | Oxygen Bomb Calorimetry |

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. | Calculated from ΔcH° using Hess's Law |

| Standard Enthalpy of Sublimation | ΔsubH° | The heat required to sublime one mole of the solid substance to a gas under standard conditions. | Knudsen Effusion Method |

| Molar Heat Capacity | Cp,m | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure. | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

The following sections provide detailed protocols for the experimental determination of the key thermochemical properties of a solid organic compound such as this compound.

Determination of Enthalpy of Combustion via Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[3][4][5] The sample is combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.[6][7]

Methodology:

-

Sample Preparation:

-

Bomb Assembly:

-

A measured length of ignition wire is attached to the electrodes inside the bomb head, ensuring it is in contact with the sample pellet.[5]

-

A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.[8]

-

The bomb is carefully sealed.

-

-

Pressurization and Combustion:

-

The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[6]

-

The pressurized bomb is submerged in a known volume of water in the calorimeter's insulating jacket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

-

Data Acquisition and Analysis:

-

The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[9]

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter (Ccal) is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[4]

-

The total heat evolved (qtotal) is calculated using the formula: q_total = C_cal * ΔT.

-

Corrections are made for the heat released by the combustion of the ignition wire and the formation of nitric acid from any residual nitrogen.[8]

-

The constant volume energy of combustion (ΔUc) is calculated.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔUc using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.[4]

-

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids as a function of temperature.[10][11] From these measurements, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[11]

Methodology:

-

Sample Preparation:

-

A small amount of the crystalline sample is placed into a Knudsen effusion cell, which is a small container with a precisely machined, small orifice (typically 0.1 - 1.0 mm in diameter).

-

To remove any volatile impurities, a preliminary sublimation of at least 5% of the sample mass is performed before data collection begins.[10]

-

-

Experimental Setup:

-

The Knudsen cell is placed in a temperature-controlled, high-vacuum chamber.

-

The rate of mass loss from the cell due to the effusion of vapor through the orifice is measured. This is typically done gravimetrically using an ultra-sensitive microbalance.[12]

-

-

Data Acquisition:

-

The mass loss rate ( dm/dt ) is measured at a series of constant temperatures over a defined temperature range.

-

The vapor pressure (P) at each temperature (T) is calculated from the mass loss rate using the Knudsen-Hertz equation: P = (dm/dt) * (1/A_o) * sqrt(2πRT/M) where Ao is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.[12]

-

-

Data Analysis:

-

The enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of the vapor pressure using the integrated form of the Clausius-Clapeyron equation: ln(P) = -Δ_subH°/R * (1/T) + C

-

A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.[10][12] From this slope, the standard enthalpy of sublimation can be calculated.

-

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of materials as a function of temperature.[13][14][15] It measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program.[13]

Methodology:

-

Calibration:

-

The DSC instrument's temperature and heat flow are calibrated using certified reference materials (e.g., indium, sapphire) with known melting points and specific heat capacities.[14]

-

-

Experimental Runs: The determination of specific heat capacity requires three distinct measurement runs:[16]

-

Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., heating from -50°C to 200°C at a constant rate of 10-20 K/min). This measures the instrumental baseline.[17]

-

Reference Material Run: A known mass of a standard reference material (typically sapphire, α-Al₂O₃) is placed in the sample pan, and the same temperature program is run.[16]

-

Sample Run: A precisely weighed mass of the this compound sample is placed in the sample pan, and the identical temperature program is run again.

-

-

Data Analysis:

-

The heat flow (Φ) is measured as a function of temperature for all three runs.

-

The specific heat capacity of the sample (cp,sample) at a given temperature (T) is calculated using the following equation: c_p,sample(T) = c_p,ref(T) * (m_ref / m_sample) * (Φ_sample(T) - Φ_baseline(T)) / (Φ_ref(T) - Φ_baseline(T)) where c_p,ref is the known specific heat capacity of the reference material, m is the mass, and Φ is the heat flow for the sample, reference, and baseline runs, respectively.[16]

-

The molar heat capacity (Cp,m) is obtained by multiplying the specific heat capacity by the molar mass of the compound.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of a novel compound like this compound.

References

- 1. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]

- 2. 4-amino-3,5-dichlorophenyl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 5. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 6. nsuworks.nova.edu [nsuworks.nova.edu]

- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion - A-Level H2 Chemistry Tuition by 10 Year Series Author [alevelh2chemistry.com]

- 10. sites.bu.edu [sites.bu.edu]